3-Thia-6-azabicyclo[3.2.1]octan-7-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-thia-6-azabicyclo[3.2.1]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c8-6-4-1-5(7-6)3-9-2-4/h4-5H,1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIZZEPHCBJSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSCC1NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156596-84-8 | |
| Record name | 3-thia-6-azabicyclo[3.2.1]octan-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Thia 6 Azabicyclo 3.2.1 Octan 7 One and Analogous Systems
Strategies for Constructing the Bicyclo[3.2.1]octane Skeleton
The construction of the bicyclo[3.2.1]octane skeleton, the core of 3-Thia-6-azabicyclo[3.2.1]octan-7-one, is a key challenge that has been addressed through various innovative synthetic strategies. These methods aim to efficiently create the characteristic bridged ring system with high levels of stereocontrol.
Intramolecular Cyclization Reactions for Bridged Ring Formation
Intramolecular cyclization reactions are a powerful tool for the synthesis of bicyclic systems, offering a direct route to the bridged architecture of the bicyclo[3.2.1]octane core. These reactions involve the formation of a new ring by connecting two ends of a single molecular chain.
Photochemical reactions, initiated by the absorption of light, provide unique pathways for the construction of complex molecular architectures under mild conditions. uniroma1.it Intramolecular [2+2] photocycloaddition reactions have been successfully employed in the synthesis of the bicyclo[3.2.1]octane framework. uniroma1.it For instance, the irradiation of 4- and 5-(2-vinylstyryl)oxazoles leads to an intramolecular cycloaddition, yielding fused oxazoline-benzobicyclo[3.2.1]octadienes. beilstein-journals.orgbeilstein-journals.org These photoproducts can then be transformed into functionalized benzobicyclo[3.2.1]octenone derivatives. beilstein-journals.orgbeilstein-journals.org While there are numerous examples of intermolecular photochemical cycloadditions involving oxazoles, intramolecular variants are less common, highlighting the novelty of this approach. beilstein-journals.org
Another notable photochemical strategy is the carbonyl-olefin photocycloaddition, which can be utilized in the synthesis of oxetane-containing structures that can be further elaborated into the desired bicyclic systems. researchgate.net
Thermally induced reactions provide another avenue for the construction of the bicyclo[3.2.1]octane skeleton. A key example is the intramolecular Diels-Alder reaction. The thermal treatment of a 5-vinyl-1,3-cyclohexadiene derivative in a sealed tube at high temperatures can efficiently produce a tricyclo[3.2.1.02,7]oct-3-ene system. mdpi.com This tricyclic intermediate can then undergo a cyclopropane (B1198618) ring-opening reaction to furnish the desired bicyclo[3.2.1]octane framework. researchgate.netmdpi.com
Furthermore, thermally induced reaction cascades involving an electrocyclic rearrangement, followed by two Diels-Alder reactions and a 1,4-elimination, have been shown to form a complex tricyclo[3.2.1.02,7]oct-3-ene core structure from a simple cyclobutene (B1205218) carbonate. researchgate.net Additionally, thermal rearrangements of functionalized 6-exo-(1-alkenyl)bicyclo[3.2.0]heptanes have been shown to yield bicyclo[3.2.1]octadienes. ubc.ca
Transition metal catalysis offers a versatile and efficient means of constructing complex ring systems. Palladium-catalyzed intramolecular cyclization reactions have been particularly effective in the synthesis of azabicyclo[3.2.1]octane cores. For example, the treatment of a hydrazine (B178648) derivative with a palladium catalyst can induce an intramolecular cyclization to deliver a 2-azabicyclo[3.2.1]octan-3-one in high yield. rsc.org
Another innovative approach involves a samarium(II) iodide-promoted sequential N–N bond cleavage and epoxide ring opening/cyclization to furnish the azabicyclo[3.2.1]octane core. rsc.org Furthermore, a palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes has been developed to synthesize chiral bicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. researchgate.net
| Catalyst/Reagent | Reaction Type | Starting Material | Product | Reference |
| Palladium Catalyst | Intramolecular Cyclization | Hydrazine Derivative | 2-Azabicyclo[3.2.1]octan-3-one | rsc.org |
| Samarium(II) Iodide | N-N Bond Cleavage, Epoxide Ring Opening/Cyclization | N-Acyl-N-tosylhydrazine with Epoxide | Azabicyclo[3.2.1]octane Core | rsc.org |
| Palladium Catalyst | Asymmetric Tandem Heck/Carbonylation | Cyclopentene | Chiral Bicyclo[3.2.1]octane | researchgate.net |
Domino and Cascade Reactions for Multicyclic Construction
Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the need to isolate intermediates, provide an elegant and atom-economical route to the bicyclo[3.2.1]octane core. These reactions are particularly powerful for the rapid construction of complex molecular architectures from simple starting materials. nih.govacs.org
Organocatalysis has emerged as a powerful tool for these transformations. For instance, organocatalytic domino Michael-Henry reactions have been successfully employed. The reaction between 1,4-cyclohexanedione (B43130) and nitroalkenes, catalyzed by a proline-derived bifunctional catalyst, affords substituted bicyclo[3.2.1]octan-2-ones. mdpi.combeilstein-journals.org Similarly, a domino Michael-Michael-aldol-Henry cascade reaction has been reported to produce byproducts with the bicyclo[3.2.1] scaffold. mdpi.com
Domino Michael-aldol reactions are also prevalent. An organocatalytic domino Michael/Aldol reaction between a β,γ-unsaturated amide and a 1,3-ketoester can yield the bicyclo[3.2.1]octane scaffold. mdpi.comnih.gov A hypervalent iodine-mediated domino reaction of β-keto allylamines via an oxidation-cyclization cascade has also been developed to synthesize 6,8-dioxa-3-azabicycle[3.2.1]octane derivatives. nih.govacs.org
| Reaction Type | Catalyst/Mediator | Reactants | Product | Reference |
| Domino Michael-Henry | Proline-derived bifunctional catalyst | 1,4-Cyclohexanedione and Nitroalkenes | Substituted Bicyclo[3.2.1]octan-2-ones | mdpi.combeilstein-journals.org |
| Domino Michael/Aldol | Organocatalyst (e.g., Takemoto's catalyst) | β,γ-Unsaturated Amide and 1,3-Ketoester | Bicyclo[3.2.1]octane Scaffold | mdpi.comnih.gov |
| Oxidation-Cyclization Cascade | Hypervalent Iodine | β-Keto Allylamines | 6,8-Dioxa-3-azabicycle[3.2.1]octane Derivatives | nih.govacs.org |
Annulation Approaches (e.g., Mannich-type Annulation)
Annulation strategies involve the formation of a new ring onto a pre-existing one. A notable example is the Mannich-type annulation. A novel approach for the synthesis of bicyclic β, γ‐fused bicyclic γ‐ureasultams involves an intramolecular Mannich and aza‐Michael addition cascade of alkenyl sulfamides. researchgate.net
Radical annulation also provides a powerful method for constructing the bicyclo[3.2.1]octane motif. A general [3 + 2] radical annulation has been developed for the facile construction of bicyclo[3.2.1]octane motifs found in various diterpenoids. nih.govacs.org This method has proven effective in the synthesis of eleven natural products. nih.gov Another approach involves a Mn(III)-initiated radical cyclization of alkynyl ketones to provide the desired bicyclo[3.2.1]octanes. nih.gov
Furthermore, a tandem Michael-Aldol annulation methodology has been developed to provide a diverse range of bicyclo[3.2.1] compounds in good to high yield and stereoselectivity. ucl.ac.uk
Introduction and Stereochemical Control of the Sulfur Heteroatom (Thia-bridge)
The introduction of the sulfur atom to form the thia-bridged bicyclic system is a critical aspect of the synthesis of this compound. The methodologies employed not only focus on the formation of the thioether linkage but also on the stereochemical control at the sulfur center, which can significantly influence the biological activity of the final compound.
Incorporation of Sulfur via Thioether Formation
The formation of the thioether bridge in this compound and its analogues is typically achieved through intramolecular cyclization reactions. One common strategy involves the use of precursors containing both a nucleophilic thiol group and an electrophilic center, leading to the formation of the bicyclic system. For instance, derivatives of cysteine can serve as valuable starting materials, where the thiol side chain acts as the nucleophile to form the thioether linkage. rsc.org
A key synthetic approach to analogous 8-thiabicyclo[3.2.1]octane systems, which can be adapted for the synthesis of the target lactam, involves the treatment of a quaternized tropinone (B130398) intermediate with a sulfur nucleophile like sodium sulfide (B99878). This method effectively replaces the nitrogen bridge of the tropane (B1204802) skeleton with a sulfur atom, forming the desired thia-bicyclic core.
Intramolecular thiol-ene reactions represent another modern and efficient method for constructing thioether-tethered cyclic peptides and could be conceptually applied to the synthesis of smaller bicyclic systems. This approach involves the radical-mediated addition of a thiol to an alkene within the same molecule, offering a high degree of selectivity and compatibility with various functional groups. researchgate.net
| Reaction Type | Key Reagents | Precursor Type | Reference |
| Nucleophilic Substitution | Sodium Sulfide | Quaternized Aminoketone | N/A |
| Dieckmann Cyclization | Base | Oxazolidine derivatives from cysteine | rsc.org |
| Thiol-ene Reaction | Radical Initiator | Unsaturated amino acid with thiol | researchgate.net |
Stereoselective Introduction of the Sulfur Bridge
Achieving stereocontrol during the formation of the sulfur bridge is paramount for accessing specific enantiomers or diastereomers with desired biological activities. The stereochemistry of the final bicyclic compound is often dictated by the stereochemistry of the starting materials and the reaction conditions employed during the cyclization step.
In the synthesis of related bicyclic systems, stereoselectivity has been achieved through various strategies. For instance, the use of chiral auxiliaries attached to the precursor molecule can direct the stereochemical outcome of the cyclization reaction. Asymmetric variants of intramolecular Diels-Alder reactions have been successfully employed to synthesize bridged bicyclic systems with high diastereomeric and enantiomeric purity. nih.gov While not directly a thioether formation, the principles of using chiral auxiliaries to control facial selectivity are transferable.
Furthermore, enzymatic resolutions can be employed to separate enantiomers of key intermediates, ensuring that the subsequent cyclization yields an enantiomerically pure product. This approach has been demonstrated in the synthesis of related azabicyclo[3.2.1]octane systems. rsc.org
S-Alkylation Strategies for Thia-Bridged Systems
Functionalization of the sulfur bridge via S-alkylation can introduce further diversity into the this compound scaffold, leading to the formation of sulfonium (B1226848) salts with altered electronic properties and potential for further reactions.
The S-alkylation of thioethers is a well-established transformation, typically involving the reaction of the thioether with an alkyl halide or other electrophilic alkylating agents. rsc.orgitu.edu.tr In the context of thia-bridged bicyclic systems, this reaction would proceed via nucleophilic attack of the sulfur lone pair on the electrophile. The reactivity of the thioether towards alkylation can be influenced by the steric environment around the sulfur atom within the bicyclic framework.
While specific examples of S-alkylation on this compound are not extensively documented in readily available literature, the general principles of thioether alkylation are applicable. The choice of alkylating agent and reaction conditions would be crucial to control the selectivity and avoid unwanted side reactions.
| Alkylation Type | Reagent | Product | Reference |
| Dehydrative S-alkylation | Alcohols, Alkyl Halide (cat.) | Thioether | rsc.org |
| S-alkylation via Boron Esters | Trialkyl Borates, Sulfuric Acid, Thiol | Aliphatic Thioether | itu.edu.tr |
| Using Xanthates | Alkyl/Aryl Halides, ROCS2K | Dialkyl/Alkyl Aryl Thioether | researchgate.net |
Introduction and Functionalization of the Nitrogen Heteroatom (Aza-bridge)
Amine-Containing Precursors in Bicyclic Lactam Synthesis
The construction of the 6-azabicyclo[3.2.1]octan-7-one core often relies on the use of acyclic or monocyclic precursors that already contain the requisite amine functionality. Amino acids and their derivatives are particularly valuable starting materials, as they provide a chiral pool and a pre-installed nitrogen atom.
For example, a general synthetic route to 6-substituted 6-azabicyclo[3.2.1]octan-3-ones starts from 6-oxabicyclo[3.2.1]oct-3-en-7-one. rsc.org The lactone ring of this starting material can be opened with various amines to form amides, which are then reduced and subsequently oxidized to yield the desired bicyclic ketones. rsc.org This strategy highlights the use of external amine precursors to build the aza-bridge.
Intramolecular cyclization reactions of amine-containing precursors are also a powerful tool. For instance, the intramolecular cyclization of aziridines with π-nucleophiles has been explored for the synthesis of 6-azabicyclo[3.2.1]octanes. nih.govresearchgate.net The success of this cyclization is highly dependent on the nature of the substituent on the aziridine (B145994) nitrogen. nih.govresearchgate.net
N-Functionalization and Protecting Group Chemistry
The nitrogen atom of the aza-bridge is a versatile handle for introducing a wide range of functional groups, which can modulate the pharmacological properties of the molecule. Furthermore, the use of protecting groups for the nitrogen atom is a cornerstone of the synthetic strategy, allowing for controlled reactions at other positions of the molecule.
The Cbz group, for instance, is typically removed by hydrogenolysis, which is a mild method that often does not affect other functional groups. total-synthesis.com The Boc group is readily cleaved under acidic conditions. The strategic use of these orthogonal protecting groups allows for the selective deprotection and functionalization of different amine groups within a molecule.
N-functionalization can be achieved after deprotection of the nitrogen atom. A variety of substituents can be introduced via reactions such as N-alkylation, N-acylation, and reductive amination, providing access to a diverse library of this compound analogues. The role of N-substitution is not only for diversification but can also be crucial for directing the outcome of subsequent reactions, as seen in the intramolecular cyclization of aziridines. nih.govresearchgate.net
| Protecting Group | Abbreviation | Common Deprotection Conditions | Reference |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | masterorganicchemistry.com |
| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (H2, Pd/C) | total-synthesis.com |
Enantioselective Construction of the Aza-Bridge
The stereocontrolled formation of the aza-bridge is a critical step in the synthesis of 6-azabicyclo[3.2.1]octane derivatives. A notable strategy involves the use of copper-catalyzed enantioselective alkene carboamination. nih.gov This method facilitates the conversion of N-sulfonyl-2-aryl-4-pentenamines into 6-azabicyclo[3.2.1]octanes with the formation of two new rings and two stereocenters in a single step. The reaction typically employs a chiral bis(oxazoline) (Box) ligand complexed with a copper(II) salt, in the presence of an oxidant like MnO2, to achieve high yields and excellent enantioselectivities. nih.gov
Another powerful approach is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides. rsc.org This strategy, often utilizing a dual catalytic system composed of a rhodium(II) complex and a chiral Lewis acid, allows for the highly diastereoselective and enantioselective synthesis of the 8-azabicyclo[3.2.1]octane core. rsc.orgnih.govau.dk While this provides a different isomer, the principles of controlling the stereochemistry of the nitrogen-containing bridge are analogous.
A temporary-bridge strategy offers an innovative organocatalytic approach to construct aza-seven-membered rings, which can be conceptually related to the formation of bridged bicyclic systems. rsc.org This domino reaction involves the formation of a bicyclo[3.2.1]octane derivative, which is later cleaved to yield the desired azepane, demonstrating a sophisticated method for controlling the stereochemistry of nitrogen-containing rings. rsc.org
| Method | Catalyst/Reagent | Key Features | Enantioselectivity (ee) |
| Enantioselective Alkene Carboamination | Ph-Box-Cu2, MnO2 | Forms two rings and two stereocenters. nih.gov | Generally excellent nih.gov |
| Asymmetric 1,3-Dipolar Cycloaddition | Rhodium(II) complex/chiral Lewis acid | High diastereo- and enantioselectivity. rsc.org | Up to 99% rsc.org |
| Palladium-Catalyzed Cyclization | Palladium complexes | Utilizes substituted π-allyl palladium dipoles. nih.govresearchgate.net | >90% in most cases nih.gov |
Formation and Modification of the Lactam Moiety (7-one)
The lactam functionality is a cornerstone of the this compound structure, and its formation and subsequent modification are pivotal for generating structural diversity.
Lactams are cyclic amides, and their synthesis generally involves the intramolecular cyclization of an amino acid. pearson.comwikipedia.org For bicyclic systems, this often entails a base-induced intramolecular cyclization of a suitably functionalized precursor. nd.edu The formation of the lactam ring within the bicyclo[3.2.1]octane framework can be achieved through various classical and modern cyclization techniques.
Common methods for lactam formation include the Beckmann rearrangement of oximes and the Schmidt reaction of cyclic ketones with hydrazoic acid. wikipedia.org In the context of the target molecule, a plausible route would involve the cyclization of a cis-4-amino-tetrahydrothiophene-2-acetic acid derivative. The stereochemistry of the substituents on the thiophane ring is crucial for successful cyclization to the desired bridged system.
The carbonyl group of the lactam offers a handle for a variety of functional group interconversions. solubilityofthings.commhmedical.com Reduction of the lactam to the corresponding cyclic amine can be accomplished using powerful reducing agents such as lithium aluminum hydride. This transformation provides access to the 3-thia-6-azabicyclo[3.2.1]octane core, which can be a key intermediate for further elaboration.
The carbonyl group can also be converted to a thiocarbonyl group (thiolactam) by treatment with reagents like Lawesson's reagent. Furthermore, the lactam can undergo various reactions at the α-carbon, such as alkylation, after deprotonation with a strong base to form an enolate. figshare.com These transformations allow for the introduction of diverse substituents and the modulation of the compound's biological and chemical properties. vanderbilt.eduresearchgate.netorganic-chemistry.org
| Transformation | Reagent | Product |
| Reduction | Lithium aluminum hydride (LiAlH4) | Cyclic amine |
| Thionation | Lawesson's reagent | Thiolactam |
| α-Alkylation | Strong base (e.g., LDA), then alkyl halide | α-Alkylated lactam |
Total Synthesis Approaches to Related Natural Products Featuring Bicyclo[3.2.1]octane Scaffolds
The bicyclo[3.2.1]octane skeleton is a common feature in a variety of natural products, and numerous total syntheses have been developed to access these complex molecules. researchgate.netnih.govacs.orgchemistryviews.org Strategies for constructing this bridged system are often the cornerstone of the synthetic route.
For instance, the total synthesis of (−)-principinol C, a natural product with a complex tetracyclic core, utilized an intramolecular Pauson–Khand reaction of an enyne derived from a bicyclo[3.2.1]octane derivative to construct a 7,5-bicyclic ring system. chemistryviews.org The synthesis of kadsurenins C and L, which are bicyclo[3.2.1]octanoid neolignans, was achieved through an acid-catalyzed rearrangement of a hydrobenzofuranoid neolignan. acs.org
These examples highlight the diverse strategies employed to construct the bicyclo[3.2.1]octane core, which can be adapted for the synthesis of this compound and its analogues.
Enantioselective Synthesis and Chiral Resolution of Bicyclic Lactams
The synthesis of enantiomerically pure bicyclic lactams is of significant interest due to their potential as chiral building blocks and pharmacologically active agents. nih.govnih.govresearchgate.net Enantioselective synthesis can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. acs.org
Enzymatic resolution, for example, using lipase (B570770) PS from Pseudomonas cepacia, has been successfully employed to resolve racemic mixtures of bicyclic intermediates, yielding products with high enantiomeric excess. Chiral auxiliaries can also be incorporated into the synthetic route to direct the stereochemical outcome of key reactions, followed by their removal to afford the enantiopure product.
An alternative to enantioselective synthesis is the chiral resolution of a racemic mixture. nih.govnih.govresearchgate.net This can be accomplished through techniques such as preparative chiral high-performance liquid chromatography (HPLC), which separates the enantiomers based on their differential interactions with a chiral stationary phase. nih.govnih.govresearchgate.net The absolute configuration of the separated enantiomers is often determined by X-ray crystallography. nih.govnih.gov
Chemical Reactivity and Reaction Mechanisms of 3 Thia 6 Azabicyclo 3.2.1 Octan 7 One and Congeners
Reactivity at the Lactam Carbonyl Group
The lactam functionality within the 3-thia-6-azabicyclo[3.2.1]octan-7-one framework is a key site for chemical reactivity. The bridged nature of this bicyclic system imposes significant geometric constraints on the amide bond, leading to deviations from planarity. This distortion enhances the electrophilicity of the carbonyl carbon, making it more susceptible to reactions compared to typical planar amides. nih.gov
Nucleophilic Additions and Substitutions on Bicyclic Lactams
The carbonyl group in bicyclic lactams like this compound is highly receptive to attack by various nucleophiles. Due to the inherent ring strain and distorted amide resonance, the carbonyl carbon possesses a more pronounced partial positive charge. This enhanced electrophilicity facilitates additions of organometallic reagents, hydrides, and other nucleophiles. nih.gov
The general mechanism involves the initial formation of a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. With non-leaving group nucleophiles such as organolithium or Grignard reagents, the reaction typically results in the formation of a stable hemiaminal or, upon acidic workup, an amino ketone if ring cleavage occurs. Reductions with complex metal hydrides like lithium aluminum hydride are also common, leading to the corresponding cyclic amine.
The stereochemical outcome of nucleophilic attack is often governed by the steric hindrance imposed by the bicyclic framework, with the nucleophile preferentially approaching from the less hindered face of the molecule.
Ring-Opening Reactions of the Lactam Moiety
Bridged lactams are notably more prone to hydrolysis than their acyclic or monocyclic counterparts. nih.govresearchgate.net The hydrolysis of this compound, under either acidic or basic conditions, leads to the cleavage of the amide bond and the formation of a substituted piperidine (B6355638) carboxylic acid derivative.
Mechanism of Hydrolysis:
Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which further increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine nitrogen lead to the ring-opened amino acid product.
Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the cleavage of the C-N bond, with the nitrogen atom acting as a leaving group, typically after being protonated by the solvent.
The rate of hydrolysis is significantly influenced by the degree of amide bond distortion within the bicyclic system. nih.govacs.org Lactams with greater deviation from planarity exhibit increased rates of hydrolysis due to reduced resonance stabilization and increased ring strain. nih.gov
Transformations Involving the Bridged Sulfur Atom
The presence of a sulfur atom in the bicyclic framework introduces another reactive center, allowing for a range of chemical transformations, particularly involving changes in its oxidation state and subsequent rearrangements.
Oxidation States of Sulfur within the Bicyclic Framework
The sulfur atom in the 3-thia-6-azabicyclo[3.2.1]octane skeleton exists as a thioether. It can be readily oxidized to higher oxidation states, namely sulfoxide (B87167) (sulfur(IV)) and sulfone (sulfur(VI)). These oxidation reactions can significantly alter the electronic properties and reactivity of the molecule.
Common oxidizing agents used for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium superoxide (B77818). nih.gov The oxidation of related 8-thiabicyclo[3.2.1]octanes has been successfully achieved using potassium superoxide and trimethylsilyl (B98337) chloride, yielding the corresponding sulfoxides in good yields. nih.gov
| Reactant Congener | Oxidizing Agent | Product | Yield (%) |
| 8-thiabicyclo[3.2.1]octane derivative | KO₂ / Me₃SiCl | 8-thiabicyclo[3.2.1]octane-S-oxide derivative | 49-94 |
| Phenylsulfinylacetic acid | Mineral Acid | Thiophenol + Glyoxylic Acid | N/A |
This table presents data on the oxidation and subsequent reactions of related sulfur-containing compounds to illustrate the potential reactivity of the target molecule.
The oxidation to the sulfoxide level introduces a new stereocenter at the sulfur atom, potentially leading to diastereomeric products. The stereochemical outcome of the oxidation can be influenced by the steric environment around the sulfur atom and the choice of oxidizing agent. Further oxidation of the sulfoxide yields the corresponding sulfone, which is generally more stable and less reactive than the sulfoxide.
Rearrangement Reactions Involving Sulfur
Once the sulfur atom is oxidized to a sulfoxide, it can participate in characteristic rearrangement reactions, most notably the Pummerer rearrangement. wikipedia.orgchem-station.comorganicreactions.org This reaction typically occurs when a sulfoxide possessing an α-hydrogen is treated with an activating agent, such as acetic anhydride.
The mechanism begins with the acylation of the sulfoxide oxygen by acetic anhydride. wikipedia.org This is followed by the elimination of a proton from the α-carbon, generating a thionium (B1214772) ion intermediate. Nucleophilic attack on this electrophilic intermediate by the acetate (B1210297) ion results in the formation of an α-acyloxy thioether. youtube.com In the context of this compound sulfoxide, this would lead to functionalization at the C2 or C4 position.
Another potential rearrangement, if the molecule were appropriately substituted with an aromatic ring, is the Smiles rearrangement. wikipedia.orgmdpi.com This is an intramolecular nucleophilic aromatic substitution where a sulfone can act as a leaving group following the migration of an aryl group. acs.orgcdnsciencepub.com
Reactions at the Bridged Nitrogen Atom
The bridgehead nitrogen atom (N-6) in this compound is part of a lactam. Due to resonance delocalization of its lone pair of electrons into the adjacent carbonyl group, this nitrogen is significantly less nucleophilic and basic than the nitrogen in a corresponding cyclic amine.
Consequently, direct alkylation or acylation at the lactam nitrogen is generally difficult and requires strong reagents and forcing conditions. The planarity required for the transition state of N-substitution is often disfavored in rigid bicyclic systems. However, reactions are not impossible. For instance, deprotonation with a very strong base could generate a nucleophilic amide anion, which could then be trapped by an electrophile.
N-Alkylation and Acylation Processes
The nitrogen atom within the lactam ring of this compound is a key site for functionalization through N-alkylation and N-acylation reactions. The reactivity of this nitrogen is influenced by the stereoelectronic environment of the bicyclic system. Due to the bridged structure, the lone pair of electrons on the nitrogen atom may exhibit altered availability for nucleophilic attack compared to planar lactams. nih.gov
N-Alkylation:
N-alkylation of amides and lactams is a fundamental transformation in organic synthesis. mdpi.com For bicyclic lactams, the diastereoselectivity of alkylation can be highly dependent on the structure of the bicyclic framework and the nature of protecting groups, which can influence the conformation of the enolate intermediate. rsc.org While specific studies on the N-alkylation of this compound are not extensively documented, general principles of lactam alkylation can be applied. Typically, these reactions proceed via deprotonation of the N-H bond with a strong base to form the corresponding anion, which then acts as a nucleophile towards an alkylating agent.
Common conditions for N-alkylation of lactams involve the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. researchgate.net Microwave-assisted, solvent-free phase-transfer catalysis has also been shown to be an efficient method for the N-alkylation of amides and lactams. mdpi.com The regioselectivity of alkylation in related systems, such as 1,2,3,4-tetrahydrobenzo[c] dntb.gov.uarsc.orgnaphthyridin-5(6H)-one, has been shown to be highly dependent on the reaction conditions, with O-alkylation sometimes competing with N-alkylation. nih.gov
| Reagent System | Product Type | Potential Outcome for this compound |
| NaH, Alkyl Halide in DMF/THF | N-Alkyl Thiolactam | Formation of N-substituted derivatives. |
| Base, Alkyl Halide, Phase-Transfer Catalyst (Microwave) | N-Alkyl Thiolactam | Rapid and efficient N-alkylation. |
N-Acylation:
N-acylation of lactams and thiolactams is another important functionalization reaction. Catalytic, enantioselective N-acylation has been developed for the kinetic resolution of racemic lactams and thiolactams using amidine-based catalysts. nih.govacs.org This suggests that the nitrogen atom in this compound can be acylated, likely under similar conditions. The reaction typically involves an acylating agent, such as an acid chloride or anhydride, in the presence of a base or a catalyst. The low nucleophilicity of an indole (B1671886) nitrogen has been overcome enzymatically to achieve N-acylation, highlighting that even less reactive nitrogen atoms can be acylated under the right conditions. rsc.org For thiolactams, kinetic resolution has also been achieved via catalytic enantioselective deacylation of N-acyl-thiolactams. nih.gov
| Reagent System | Product Type | Potential Outcome for this compound |
| Acyl Halide/Anhydride, Base | N-Acyl Thiolactam | Formation of N-acylated derivatives. |
| Amidine-based Catalyst, Acylating Agent | Enantiomerically Enriched N-Acyl Thiolactam | Potential for kinetic resolution of racemic this compound. |
Potential for Ring Contraction or Expansion Reactions
The strained bicyclic framework of this compound suggests the possibility of undergoing ring contraction or expansion reactions to relieve ring strain or to form new cyclic systems.
Ring Expansion:
Ring expansion of thiolactams has been demonstrated as a viable strategy for the synthesis of medium-sized heterocycles. dntb.gov.uaresearchgate.net One approach involves the reaction of a thiolactam with an N-Boc amino acid, promoted by Ag(I), to yield an N-(α-aminoacyl) lactam. This intermediate can then rearrange via an acyl transfer process, leading to the insertion of an amino acid into the thioamide bond and resulting in a ring-expanded product. dntb.gov.uaresearchgate.net Such a strategy could potentially be applied to this compound to generate larger, more complex bridged systems.
Another strategy for ring expansion involves conjugate addition/ring expansion (CARE) cascade reactions of cyclic imides with primary amines to form medium-sized and macrocyclic bis-lactams. nih.gov While this is demonstrated with lactams, similar principles might be adaptable to thiolactams. The synthesis of macrocyclic thiolactones has also been achieved through the ring expansion of lactams, indicating the versatility of ring expansion methodologies in synthesizing diverse cyclic structures. rsc.org The diastereoselective synthesis of bicyclic gamma-lactams has been achieved through the ring expansion of monocyclic beta-lactams, proceeding through N-acyliminium intermediates. nih.gov
Ring Contraction:
Ring contraction reactions are valuable for creating smaller, often more strained ring systems. wikipedia.org These reactions can proceed through various intermediates, including radicals. illinois.edu Photochemically induced ring contractions are also known. illinois.edu For instance, the photochemical rearrangement of 4,4-diphenylcyclohexadienone proceeds through a biradical intermediate to yield a ring-contracted product. illinois.edu Given the presence of a chromophoric carbonyl group in this compound, photochemical pathways for ring contraction could be explored. Cationic rearrangements, such as the Pinacol rearrangement, can also lead to ring contraction. wikipedia.org
Bridgehead Reactivity and Functionalization
The bridgehead positions of bicyclic systems often exhibit unique reactivity due to their steric and electronic properties. In the bicyclo[3.2.1]octane framework, the bridgehead carbons are susceptible to both radical and ionic reactions. The presence of heteroatoms in the this compound scaffold is expected to influence the reactivity of the bridgehead positions.
The functionalization of bridgehead positions in bicyclo[1.1.1]pentanes has been a subject of significant research, with methods developed for the introduction of various functional groups at these challenging locations. nih.gov While a different ring system, the principles of activating and functionalizing sterically hindered positions are relevant. In bicyclic systems, bridgehead enones have been shown to be valuable intermediates for the introduction of quaternary centers at the bridgehead position via conjugate addition. chinesechemsoc.org
Studies on the solvolysis of bridgehead compounds in the bicyclo[3.2.1]octane system have provided insights into the stability of bridgehead carbocations and the factors influencing their reactivity. kyoto-u.ac.jp The presence of an oxygen atom at the bridgehead in a related bicyclic system was found to not significantly stabilize a contiguous radical intermediate, suggesting that the electronic effects of heteroatoms on bridgehead reactivity can be complex. unirioja.es In contrast, the bridgehead amine in bicyclo[1.1.1]pentane exhibits exceptional reactivity due to a combination of low steric hindrance and high intrinsic nucleophilicity. researchgate.net This highlights the profound impact that the specific geometry of the bicyclic system has on the reactivity of bridgehead functional groups.
Investigation of Reaction Mechanisms in Bridged Bicyclic Systems
The rigid framework of bridged bicyclic systems provides an excellent platform for studying reaction mechanisms, as conformational flexibility is often limited. The distortion of the amide bond in bridged lactams, where the nitrogen atom is at a bridgehead position, leads to significant changes in chemical properties compared to planar amides. nih.gov These changes include altered reactivity towards hydrolysis, different regiochemistry of protonation and alkylation, and distinct spectroscopic characteristics. nih.gov
The mechanism of N-alkylation of amines with alcohols catalyzed by iridium(I) complexes has been studied, revealing the involvement of the catalyst in the dehydrogenation of the alcohol, the formation of a C-N bond, and the hydrogenation of an imine intermediate. acs.orgrsc.org While this is a general study, the principles of metal-catalyzed N-alkylation could be applicable to the functionalization of this compound.
The regioselectivity of N-alkylation in heterocyclic systems is often a delicate balance of steric and electronic factors, as well as reaction conditions such as the choice of base and solvent. nih.gov Mechanistic studies on such reactions often employ computational methods to rationalize the observed product distributions.
Photochemical Transformations and Reaction Pathways in Bridged Bicycles
The presence of a carbonyl chromophore in this compound suggests that it may undergo a variety of photochemical transformations. Photochemical reactions are powerful tools for the construction of complex molecular architectures, often providing access to structures that are difficult to obtain through thermal reactions. researchgate.net
The photochemical rearrangement of bicyclic nitrones to lactams has been shown to be a viable synthetic route, providing an alternative to non-photochemical methods. nih.gov This indicates that photochemical activation can induce rearrangements within bicyclic frameworks. Bicyclic systems containing sulfur and nitrogen have been the subject of theoretical studies to understand their electronic structures and potential for forming various cyclic, bicyclic, and tricyclic species. nih.govresearchgate.netulethbridge.ca
Conformational Analysis and Stereochemical Characterization
Conformational Preferences of the Bicyclo[3.2.1]octane Skeleton
The bicyclo[3.2.1]octane framework is a common structural motif in natural products and synthetic molecules. It consists of a six-membered ring and a five-membered ring sharing three carbon atoms, with a two-carbon bridge and a one-carbon bridge. The conformational behavior of this skeleton is well-established and serves as a foundational model for understanding its heterocyclic derivatives. uci.edu
The lowest energy conformation of the parent bicyclo[3.2.1]octane system features the six-membered ring in a stable chair conformation. cdnsciencepub.commdpi.com The five-membered ring, in contrast, typically adopts an envelope or a twist-envelope conformation. researchgate.net This arrangement minimizes torsional and steric strain within the fused ring system. Studies on various derivatives, including bicyclo[3.2.1]octanols and other substituted analogs, have consistently confirmed these general preferences through techniques like NMR spectroscopy and X-ray crystallography. cdnsciencepub.comnih.govcdnsciencepub.com For instance, X-ray diffraction studies on bicyclo[3.2.1]octane diols have shown the six-membered ring in a distinct chair form. researchgate.net Similarly, NMR studies of 3-azabicyclo[3.2.1]octane derivatives show the piperidine (B6355638) (six-membered) ring in a distorted chair conformation and the cyclopentane (B165970) (five-membered) ring in an envelope conformation. nih.gov
Influence of Heteroatoms (Sulfur and Nitrogen) on Bridged Ring Conformation
The introduction of a sulfur atom at the C3 position and an azetidinone (lactam) moiety at the C6 and C7 positions significantly modifies the conformational landscape of the parent bicyclo[3.2.1]octane skeleton. These heteroatoms impose specific geometric constraints that alter bond lengths, bond angles, and torsional barriers.
Computational studies, such as those using Density Functional Theory (DFT), on related azabicyclic systems have shown that chair-like conformations of the six-membered ring are generally more stable, though boat-like conformations are also possible with a relatively low energy barrier between them. montclair.edu The specific substitution and nature of the heteroatoms in 3-thia-6-azabicyclo[3.2.1]octan-7-one will dictate the precise energetic preference between these forms.
Stereochemical Assignments and Determination in Bicyclic Lactams
Chiroptical Methods: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining the absolute configuration of chiral molecules, including bicyclic lactams, in solution. nih.govmdpi.comrsc.org These methods measure the differential absorption of left and right circularly polarized light. The experimental ECD or VCD spectrum is compared with spectra simulated for different possible stereoisomers using quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). nih.govnii.ac.jpresearchgate.net A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. nih.gov VCD, in particular, is sensitive to the entire molecular structure and provides a rich fingerprint for stereochemical analysis. mdpi.comsoton.ac.uk
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction provides definitive proof of both the relative and absolute stereochemistry of a molecule in the solid state. nih.gov It offers precise data on bond lengths, bond angles, and the conformation adopted in the crystal lattice. This technique has been used to unambiguously establish the structure of numerous bicyclo[3.2.1]octane derivatives and related lactams. researchgate.netnih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine relative stereochemistry by measuring through-space proximities between protons. nih.gov These experimental data can then be correlated with theoretical models of different diastereomers to deduce the most likely structure. sbq.org.brresearchgate.net
The table below summarizes the primary methods used for stereochemical characterization.
| Method | Type of Information | Advantages | Limitations |
| X-ray Crystallography | Absolute and relative stereochemistry, solid-state conformation | Provides definitive structural proof | Requires a single, high-quality crystal |
| ECD/VCD Spectroscopy | Absolute configuration and solution conformation | Applicable in solution, no crystallization needed | Requires comparison with quantum chemical calculations |
| NMR Spectroscopy (e.g., NOESY) | Relative stereochemistry, solution conformation | Provides detailed information on solution structure | Does not directly provide absolute configuration |
Dynamic Conformational Processes and Inversion Barriers
While the bicyclo[3.2.1]octane skeleton is relatively rigid, it is not entirely static. The molecule can undergo conformational changes, primarily involving the inversion of the six-membered ring. This process typically involves an interconversion between two chair conformations or between a chair and a boat/twist-boat conformation. montclair.edu The energy required to overcome the barrier for this inversion is a key characteristic of the molecule's flexibility.
The primary tool for studying these dynamic processes is Dynamic NMR (DNMR) spectroscopy. acs.orgacs.orgfu-berlin.delibretexts.org By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals as the rate of conformational exchange changes. At low temperatures, the exchange is slow on the NMR timescale, and signals for individual conformers may be observed. As the temperature is raised, the exchange rate increases, leading to broadening of the signals until they coalesce into a time-averaged spectrum at high temperatures. Analysis of these temperature-dependent lineshapes allows for the calculation of the activation energy (ΔG‡), or inversion barrier, for the conformational process.
Applications As Synthetic Building Blocks and Scaffolds in Organic Synthesis
Design of Conformationally Restricted Analogues for Structure-Activity Relationship Studies
The rigid bicyclic structure of 3-Thia-6-azabicyclo[3.2.1]octan-7-one makes it an excellent candidate for the synthesis of conformationally restricted analogues of known bioactive compounds. By incorporating this scaffold, medicinal chemists can lock flexible acyclic or monocyclic molecules into a more defined three-dimensional orientation. This approach is crucial for elucidating the bioactive conformation of a ligand and for improving its binding affinity and selectivity for a biological target.
While the broader class of azabicyclo[3.2.1]octanes has been utilized for such purposes, specific research detailing the use of the 3-thia substituted variant in structure-activity relationship (SAR) studies is limited. The introduction of the sulfur atom at the 3-position offers a unique geometric and electronic profile compared to its carbocyclic or oxa-analogs, potentially influencing ligand-receptor interactions in novel ways. Further investigation into the incorporation of this scaffold into known pharmacophores is warranted to explore its potential in medicinal chemistry.
Role in the Construction of Complex Polycyclic Architectures
The functionalized bicyclic core of this compound provides multiple reaction sites for elaboration into more complex polycyclic architectures. The lactam functionality, the thioether bridge, and the carbon framework can all serve as handles for further chemical transformations. Methodologies such as ring-closing metathesis, cycloadditions, and transition metal-catalyzed cross-coupling reactions could potentially be employed to build additional rings onto this scaffold.
However, a review of the current scientific literature does not yield specific examples of this compound being used as a starting material for the synthesis of complex polycyclic natural products or their analogues. The development of synthetic routes that leverage this unique bicyclic system for the construction of novel and intricate molecular frameworks remains an area ripe for exploration.
Development of Diversified Chemical Libraries Based on the Bicyclo[3.2.1]octane Core
Chemical libraries composed of diverse, three-dimensional molecules are essential for high-throughput screening and the discovery of new lead compounds in drug development. The this compound core offers a robust scaffold for the creation of such libraries. The lactam nitrogen and the carbon backbone can be functionalized with a variety of substituents to generate a wide array of derivatives with diverse chemical properties.
Despite the potential of this scaffold for library synthesis, there is a lack of published research detailing the construction of diversified chemical libraries based specifically on the this compound core. The development of efficient and versatile synthetic routes to functionalize this scaffold would be a critical first step in realizing its potential for generating novel compound collections for biological screening.
Precursors for Bioactive Molecules and Natural Product Analogues
The bicyclo[3.2.1]octane skeleton is a key structural feature in numerous natural products with significant biological activity, including various alkaloids. While different isomers of azabicyclo[3.2.1]octane have served as key intermediates in the total synthesis of such compounds, the specific application of this compound as a precursor to known bioactive molecules or natural product analogues is not well-documented in the current literature. Its unique substitution pattern may offer a novel synthetic entry into analogues of existing natural products, potentially leading to compounds with improved or novel biological activities. The exploration of synthetic transformations to convert this building block into biologically relevant targets is a promising avenue for future research.
Perspectives and Future Directions in 3 Thia 6 Azabicyclo 3.2.1 Octan 7 One Research
Development of Novel and Sustainable Synthetic Methodologies
Future efforts in the synthesis of 3-thia-6-azabicyclo[3.2.1]octan-7-one are likely to focus on the development of efficient, stereocontrolled, and environmentally benign methodologies. Drawing inspiration from the synthesis of related azabicyclo[3.2.1]octane systems, several promising avenues can be envisioned. rsc.org Intramolecular cyclization reactions, for instance, have proven to be a powerful strategy for constructing such bicyclic cores. nih.gov The development of a new synthesis for the requisite aziridine (B145994) precursors for aziridine-pi-nucleophile cyclizations highlights a potential pathway. nih.gov
Furthermore, the principles of green chemistry will likely guide the development of new synthetic protocols. This could involve the use of biocatalysis, flow chemistry, or the development of one-pot multi-component reactions to minimize waste and improve efficiency. The exploration of starting materials derived from renewable feedstocks could also be a key aspect of sustainable synthesis.
Potential Synthetic Strategies:
| Strategy | Description | Key Advantages |
| Intramolecular Cyclization | Formation of the bicyclic system from a linear precursor through an intramolecular ring-closing reaction. | High efficiency and potential for stereocontrol. |
| [4+3] Cycloaddition | Reaction of a 1,3-diene with an allyl cation equivalent to form the seven-membered ring. | Convergent approach to the bicyclic core. |
| Ring-Rearrangement Metathesis | Use of metathesis catalysts to rearrange a more readily available bicyclic precursor. | Access to diverse substitution patterns. |
| Biocatalytic Desymmetrization | Enzymatic transformation of a prochiral starting material to introduce stereocenters with high enantioselectivity. | High stereocontrol and environmentally friendly conditions. |
Exploration of Unprecedented Reactivity and Transformations
The unique structural features of this compound, namely the presence of a bridgehead nitrogen, a lactam carbonyl, and a sulfide (B99878) linkage, suggest a rich and largely unexplored reactivity profile. Future research will likely focus on understanding and exploiting the chemical behavior of this scaffold.
The lactam functionality offers a handle for various transformations. Ring-opening reactions could provide access to functionalized piperidine (B6355638) derivatives, while reductions could yield the corresponding bicyclic amines. The sulfide bridge is another key reactive site. Oxidation to the corresponding sulfoxide (B87167) or sulfone would not only modulate the electronic properties of the molecule but also potentially introduce new stereocenters. Furthermore, the sulfur atom could participate in Pummerer-type rearrangements or act as a directing group in C-H functionalization reactions.
Advanced Applications in Complex Chemical Synthesis
The rigid, three-dimensional structure of the 3-thia-6-azabicyclo[3.2.1]octane core makes it an attractive scaffold for the synthesis of complex target molecules, including natural products and novel pharmaceutical agents. The bicyclo[3.2.1]octane framework is a common motif in a variety of biologically active natural products. researchgate.net
Future applications in complex synthesis could involve the use of this compound as a chiral building block. By developing enantioselective syntheses of this scaffold, it can be incorporated into larger molecules, imparting specific stereochemical control. The functional handles present in the molecule, such as the lactam and sulfide, can be further elaborated to construct more complex architectures. For example, the lactam could be used as a precursor to an amino group, which could then be used to append other molecular fragments.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational and experimental chemistry will be crucial for the rational design of novel derivatives of this compound with tailored properties. Density functional theory (DFT) calculations can be employed to predict the conformational preferences, electronic properties, and reactivity of the scaffold. This information can then be used to guide the design of new synthetic targets and to rationalize experimental observations.
For instance, computational modeling could be used to predict the binding affinity of this compound derivatives to specific biological targets, such as enzymes or receptors. This would allow for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity. Molecular dynamics simulations could also be used to study the conformational dynamics of the bicyclic system and its interactions with solvent molecules.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-Thia-6-azabicyclo[3.2.1]octan-7-one and its derivatives?
- Methodological Answer : The compound can be synthesized via reduction and acylation reactions. For example, lithium aluminum hydride (LiAlH₄) in 1,2-dimethoxyethane reduces the bicyclic lactam, followed by acetylation with acetic anhydride to yield acetylated derivatives. This approach is adaptable for generating amine or acylated products . Ring-opening strategies, such as bromination of precursor lactones (e.g., using N-bromosuccinimide and calcium oxide), are also viable for generating intermediates useful in pharmaceutical synthesis .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups, such as lactam carbonyl stretches (e.g., ~1625 cm⁻¹ for acetyl derivatives) . Nuclear magnetic resonance (NMR) provides stereochemical and substituent information, with characteristic signals for bridgehead protons (e.g., δ 2.04–4.32 ppm) . X-ray crystallography resolves absolute stereochemistry, as demonstrated for related oxabicyclo compounds, where hydrogen bonding and crystal packing effects are critical for structural validation .
Advanced Research Questions
Q. What factors influence the ring-opening polymerization of this compound, and how do they affect polymer properties?
- Methodological Answer : Polymerization mechanisms depend on reaction conditions (e.g., solvent, catalyst) and the compound’s strain energy. For bicyclic oxalactams, ring-opening generates polyamides with thermal stability up to 357°C, as seen in hybrid nylon 4/6 copolymers. Adjusting monomer ratios and reaction time can optimize molecular weight and recyclability . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for characterizing thermal transitions and degradation profiles .
Q. How can researchers address challenges in the reduction of bicyclic lactones like this compound?
- Methodological Answer : Reductive failures (e.g., using BF₃-B₂H₆) may arise from conformational flexibility or competing side reactions . Alternative strategies include using LiAlH₄ for selective lactam reduction or employing protecting groups to stabilize intermediates. Post-reduction quenching with controlled hydrolysis (e.g., sequential addition of water and NaOH) minimizes byproducts .
Q. What strategies resolve stereochemical outcomes during the synthesis of this compound derivatives?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis can enforce stereochemistry. For example, bromination of (1S,4S,5S)-cyclohexene precursors yields enantiopure intermediates, as validated by X-ray crystallography . Circular dichroism (CD) and stereochemical correlations (e.g., transforming intermediates into known phenylmorphans) confirm absolute configurations .
Q. How do molecular interactions in the solid state affect the stability and reactivity of this compound?
- Methodological Answer : Intermolecular hydrogen bonding (e.g., O–H···N bridges) stabilizes crystal lattices, as observed in related bicyclic lactams. Poor crystal quality (e.g., needle-like morphologies) may require recrystallization in polar solvents or additives to improve diffraction resolution . Computational modeling (e.g., DFT) can predict packing motifs and guide crystallization conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
